molecular formula C11H19N3O3 B1522387 tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate CAS No. 1246551-25-6

tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

Cat. No. B1522387
M. Wt: 241.29 g/mol
InChI Key: DGPLYBDSJHLYKS-UHFFFAOYSA-N
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Description

“tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1. It is related to the class of compounds known as imidazopyrazines, which are characterized by a pyrazine ring fused to an imidazole ring23.



Synthesis Analysis

The synthesis of related compounds, such as imidazopyrazines, has been reported in the literature4. These methods often involve multi-step reactions and the use of various reagents. However, the specific synthesis process for “tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate” is not explicitly mentioned in the literature. However, it is likely to contain an imidazopyrazine core, which is a bicyclic structure consisting of an imidazole ring fused to a pyrazine ring23.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate”. However, related compounds, such as imidazopyrazines, have been studied for their reactivity4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate” are not readily available in the literature.


Scientific Research Applications

  • Electronic Communication in Tetrathiafulvalene-Tetraazapyrene Triads
    • Summary : This study investigates the electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads .
    • Methods : The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .
    • Results : The study found that the insertion of tert-butyl groups can modulate the electronic properties of the TAP triads, which could have implications for their use in organic (opto)electronics .
  • Electronic Communication in Tetrathiafulvalene-Tetraazapyrene Triads
    • Summary : This study investigates the electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads .
    • Methods : The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .
    • Results : The study found that the insertion of tert-butyl groups can modulate the electronic properties of the TAP triads, which could have implications for their use in organic (opto)electronics .

Safety And Hazards

There is no specific information available on the safety and hazards of “tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate”. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.


Future Directions

Given the limited information available on “tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate”, future research could focus on elucidating its synthesis, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety profile. Additionally, its potential applications in various fields could be explored.


properties

IUPAC Name

tert-butyl 3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)13-4-5-14-8(7-13)6-12-9(14)15/h8H,4-7H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPLYBDSJHLYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

CAS RN

1246551-25-6
Record name tert-butyl 3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate
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tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate
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tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate
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tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate
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tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate
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tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

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